REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH:4]=[CH2:5].[P:6]([O:13]CC)([O:10][CH2:11][CH3:12])[O:7][CH2:8][CH3:9]>C(Cl)(Cl)Cl>[CH2:2]([P:6](=[O:13])([O:10][CH2:11][CH3:12])[O:7][CH2:8][CH3:9])[CH2:3][CH:4]=[CH2:5]
|
Name
|
|
Quantity
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39 mmol
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Type
|
reactant
|
Smiles
|
BrCCC=C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then, the reaction solution was refluxed for 12 hours
|
Duration
|
12 h
|
Type
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FILTRATION
|
Details
|
filtered through a glass
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
Chloroform (CHCl3) was completely removed from the solution under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC=C)P(OCC)(OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |